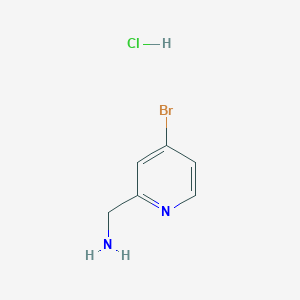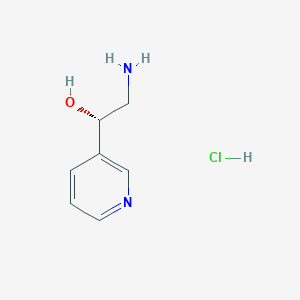
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives : Novel bromo-substituted compounds related to "3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride" have been synthesized, characterized by NMR, MS spectrometry, UV-Vis, and IR spectroscopy (Sarbu et al., 2019).
Catalytic Reactions Involving Palladium Compounds : Research on 3-bromo- and 3-iodo-cinnoline derivatives, which are structurally similar to the chemical , demonstrates their reactivity in catalytic processes involving palladium compounds (Ames & Bull, 1982).
Synthesis of Novel Bicyclic Nitroxides : A related compound, 3-Bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, has been used in the synthesis of novel bicyclic pyrrolidine nitroxides, demonstrating the potential of bromo-substituted pyrrolidines in creating new chemical entities (Babič & Pečar, 2008).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound structurally similar to "3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride", have been shown to possess significant antimicrobial activity against various bacteria (Miszke et al., 2008).
Inhibition of Alpha-Mannosidase Activity : Functionalized pyrrolidines, related to the chemical , have been found to inhibit alpha-mannosidase activity and display potential in inhibiting the growth of tumor cells, highlighting the therapeutic potential of such compounds (Fiaux et al., 2005).
Antioxidant and Anticholinergic Activities : The synthesis of biologically active natural bromophenols, including derivatives of pyrrolidin-2-one, and their potent antioxidant and anticholinergic activities suggest potential pharmaceutical applications (Rezai et al., 2018).
Mécanisme D'action
BRP is a potent nicotinic receptor antagonist. It has been used in scientific experiments to evaluate the significance of nicotinic receptors in various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromo-2-propylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-3-10-8-11(14)4-5-13(10)16-12-6-7-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSYMMWBNHPDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220018-08-5 | |
| Record name | Pyrrolidine, 3-(4-bromo-2-propylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)

![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)